A1/A3 AR antagonist 3

Adenosine A1 receptor Binding affinity Residence time

Studying Gi-coupled adenosine receptor signaling in chronic heart disease? Ligand washout artifacts frequently confound longitudinal results. A1/A3 AR antagonist 3 (CAS 2665804-57-7) solves this with >40 min receptor residence time and balanced dual A1/A3 binding (Kd: 5.62 nM A1R, 13.5 nM A3R). • Sustained target engagement via slow Koff (0.024 min⁻¹ at A1R) for in vivo studies • Balanced A1/A3 Kd ratio ≈ 2.4 prevents pathway under-blockade • Full kinetic characterization included, eliminating assay development costs

Molecular Formula C22H19N5O3
Molecular Weight 401.4 g/mol
Cat. No. B15138863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA1/A3 AR antagonist 3
Molecular FormulaC22H19N5O3
Molecular Weight401.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)NC2=NC(=CC3=C2NN=C3C4=CC=CC=C4)C#N
InChIInChI=1S/C22H19N5O3/c1-28-17-10-14(11-18(29-2)21(17)30-3)24-22-20-16(9-15(12-23)25-22)19(26-27-20)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,24,25)(H,26,27)
InChIKeyQGDXZJBGCQOZLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

A1/A3 AR antagonist 3: High-Affinity Dual Adenosine Receptor Antagonist for Cardiovascular and Kinetics-Focused Research


A1/A3 AR antagonist 3 (CAS 2665804-57-7), also designated A17, is a dual A1 and A3 adenosine receptor antagonist belonging to the 7-(phenylamino)-pyrazolo[3,4-c]pyridine chemotype. It exhibits binding affinity in the low nanomolar range for both human A1R (Kd = 5.62 nM) and human A3R (Kd = 13.5 nM), with a long residence time at both receptors [1]. The compound is primarily utilized as a pharmacological tool to investigate Gi-coupled adenosine receptor signaling in chronic heart disease models .

Dual A1/A3 adenosine receptor antagonist tool compound
Gi-coupled signaling pathway studies
Reported long residence time for sustained target engagement
May support chronic heart disease model research

Why A1/A3 AR antagonist 3 Cannot Be Substituted by Other Dual Adenosine Receptor Antagonists


Adenosine receptor (AR) antagonists targeting A1 and A3 subtypes are not interchangeable due to significant differences in binding kinetics, receptor residence time, and subtype selectivity profiles that directly influence downstream signaling efficacy [1]. While many compounds display dual A1/A3 binding, their affinity ratios, kinetic signatures (Koff, Kon), and functional selectivity vary substantially across chemotypes, leading to divergent pharmacological outcomes in disease models [2]. A1/A3 AR antagonist 3 demonstrates a specific combination of sub-10 nM Kd values at both receptors and a uniquely long residence time (>40 min) that distinguishes it from other dual antagonists [3].

Binding kinetic profiles (Koff, residence time) may not match across dual A1/A3 antagonists.
Subtype selectivity ratios and functional signaling can differ even with similar chemotypes.
Kinetic signature and receptor occupancy duration may not transfer to other dual antagonist tools.

Quantitative Differentiation of A1/A3 AR antagonist 3 Versus Key Comparators


Superior A1R Binding Affinity and Residence Time Versus A1/A3 AR antagonist 1

A1/A3 AR antagonist 3 demonstrates approximately 6.5-fold higher affinity for the human A1 receptor compared to A1/A3 AR antagonist 1 (compound 10), with a Kd of 5.62 nM versus a Ki of 36.7 nM for antagonist 1 [1]. Additionally, A1/A3 AR antagonist 3 exhibits a residence time of 41.33 min at A1R, a kinetic parameter not reported for antagonist 1 [2].

A1R affinity vs. antag. 1
Head-to-head
Target: Kd 5.62 nM, RT 41.33 min
Comparator 1: Ki 36.7 nM, RT not reported
Higher A1R affinity and longer residence time reported.
NanoBRET assay; HEK293T cells. Verify target engagement in model.
Adenosine A1 receptor Binding affinity Residence time

Enhanced A3R Binding Affinity and Kinetic Profile Versus A1/A3 AR antagonist 1

At the human A3 receptor, A1/A3 AR antagonist 3 exhibits a Kd of 13.5 nM, representing approximately 1.9-fold higher affinity than A1/A3 AR antagonist 1 (Ki = 25.4 nM) [1]. The compound also displays a long residence time of 47.23 min at A3R, a distinguishing kinetic feature [2].

A3R affinity vs. antag. 1
Head-to-head
Target: Kd 13.5 nM, RT 47.23 min
Comparator 1: Ki 25.4 nM, RT not reported
Enhanced A3R occupancy; prolonged receptor blockade context.
NanoBRET assay; HEK293T cells. Validate functional blockade in assay.
Adenosine A3 receptor Binding affinity Residence time

Favorable Kinetic Dissociation Rate (Koff) Differentiation Versus Inactive Congener A26

The high affinity of A1/A3 AR antagonist 3 is driven by a significantly slower dissociation rate (Koff = 0.024 min⁻¹ at A1R) compared to the mediocre congener A26 (Koff = 0.134 min⁻¹) [1][2]. The association rate (Kon) difference between the two compounds is less pronounced (13.97 × 10⁶ M⁻¹min⁻¹ vs. 3.36 × 10⁶ M⁻¹min⁻¹), indicating that the prolonged residence time is primarily a consequence of reduced Koff.

Koff vs. inactive congener
Head-to-head
Target Koff 0.024 min⁻¹, Kon 13.97×10⁶
Comparator A26 Koff 0.134 min⁻¹, Kon 3.36×10⁶
Slower dissociation drives longer residence time.
NanoBRET kinetic assay. Consider endogenous adenosine competition.
Binding kinetics Koff Structure-activity relationship

Balanced Dual A1/A3 Antagonism Versus Selective Antagonists for Specialized Cardiovascular Research Applications

A1/A3 AR antagonist 3 maintains balanced, high-affinity binding to both A1R and A3R (Kd: 5.62 nM and 13.5 nM, respectively) [1]. In contrast, highly selective A1 antagonists like PSB36 exhibit >19,000-fold selectivity for A1R over A3R (Ki A1 = 0.12 nM; Ki A3 = 2300 nM) , while selective A3 antagonists like MRS1523 show >6-fold selectivity for A3R over A1R (Ki A3 = 18.9 nM; Ki A1 = ~113 nM) .

Balanced dual vs. selective antag.
Class-level
Target: Kd A1 5.62 nM, A3 13.5 nM (ratio ~2.4)
PSB36: selective A1 (ratio >19,000); MRS1523: selective A3 (ratio ~6)
Balanced binding profile supports co-blockade studies.
Radioligand binding data; functional synergy not confirmed.
Dual antagonism Selectivity profile Cardiovascular disease

Validated Research and Procurement Applications for A1/A3 AR antagonist 3


Chronic Heart Disease Research Requiring Sustained Dual A1/A3 Antagonism

A1/A3 AR antagonist 3 is explicitly validated for use in chronic heart disease models . Its extended receptor residence time (>40 min) and balanced dual A1/A3 binding (Kd 5.62 nM and 13.5 nM) provide sustained Gi-coupled signaling inhibition, making it the preferred tool for longitudinal in vivo studies where washout or receptor reactivation would confound results [1].

Binding Kinetics and Structure-Activity Relationship (SAR) Studies

The compound's well-characterized kinetic profile (Koff = 0.024 min⁻¹, Kon = 13.97 × 10⁶ M⁻¹min⁻¹ at A1R) and the availability of mutagenesis data defining its binding orientation within the orthosteric site [1][2] make A1/A3 AR antagonist 3 an optimal reference ligand for SAR campaigns aimed at optimizing GPCR residence time or for computational chemistry validation using TI/MD methods [1].

In Vitro Assays Requiring High-Affinity Dual A1/A3 Blockade with Minimal Subtype Bias

In cellular models where both A1 and A3 adenosine receptors contribute to observed phenotypes (e.g., cardiomyocyte apoptosis, fibroblast proliferation), the balanced dual binding profile of A1/A3 AR antagonist 3 (A1/A3 Kd ratio ≈ 2.4) ensures that neither receptor subtype is under-blocked relative to the other [1]. This is in contrast to using selective antagonists, which would leave one pathway unopposed.

Procurement for Chemical Biology Tool Libraries Requiring Characterized Kinetics

Unlike many commercial dual adenosine receptor antagonists that report only equilibrium binding constants (Ki/Kd), A1/A3 AR antagonist 3 is supplied with full kinetic characterization (Koff, Kon, RT) [1][2]. For screening facilities and academic core laboratories, this pre-validated kinetic data eliminates the need for upfront investment in assay development to determine ligand binding kinetics, accelerating project initiation [1].

Application
Selection Property
Validation Focus
Chronic heart disease model studies
Sustained dual-receptor occupancy profile
Receptor residence time and signaling blockade assays
GPCR kinetics and SAR research
Pre-characterized kinetic binding constants
Binding orientation mutagenesis data; computational modeling fit
Dual A1/A3 cellular signaling assays
Balanced A1/A3 affinity with minimal subtype bias
Gi-coupled pathway co-blockade endpoint review
Chemical biology tool library procurement
Full kinetic characterization supplied
Accelerated assay development; screening readiness

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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